
6-Chloro-9-hexadecyl-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-hexadecyl-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-hexadecyl-purine typically involves the alkylation of 6-chloropurine. The process begins with the chlorination of hypoxanthine using phosphorus oxychloride in the presence of dimethylaniline to produce 6-chloropurine . This intermediate is then subjected to alkylation with hexadecyl halides in a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 6-Chloro-9-hexadecyl-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Alkylation: The compound can be further alkylated at the nitrogen atoms of the purine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines in solvents like ethanol or DMSO.
Alkylation: Alkyl halides in the presence of a base such as potassium carbonate in DMSO.
Major Products:
Nucleophilic Substitution: Products include 6-amino-9-hexadecyl-purine, 6-thio-9-hexadecyl-purine, and 6-alkoxy-9-hexadecyl-purine.
Alkylation: Further alkylated purine derivatives.
科学的研究の応用
6-Chloro-9-hexadecyl-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.
Medicine: Explored for its antitumor and antiviral properties.
作用機序
The mechanism of action of 6-Chloro-9-hexadecyl-purine involves its interaction with cellular nucleotides and enzymes. The chloro group at the 6th position allows it to act as an electrophile, facilitating nucleophilic attack by cellular nucleophiles. This can lead to the formation of covalent adducts with DNA or RNA, potentially disrupting cellular processes and inducing apoptosis in cancer cells . The hexadecyl chain enhances its lipophilicity, improving cellular uptake and bioavailability .
類似化合物との比較
6-Chloropurine: A simpler analog without the hexadecyl chain, used in similar applications but with different pharmacokinetic properties.
9-Hexadecylpurine: Lacks the chloro group, resulting in different reactivity and biological activity.
Uniqueness: 6-Chloro-9-hexadecyl-purine is unique due to the combination of the chloro group and the hexadecyl chain, which confer distinct chemical reactivity and biological properties. This dual modification enhances its potential as a versatile compound in various research and industrial applications .
特性
CAS番号 |
68180-15-4 |
|---|---|
分子式 |
C21H35ClN4 |
分子量 |
379.0 g/mol |
IUPAC名 |
6-chloro-9-hexadecylpurine |
InChI |
InChI=1S/C21H35ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-19-20(22)23-17-24-21(19)26/h17-18H,2-16H2,1H3 |
InChIキー |
MNYXZLVVPSMJBC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


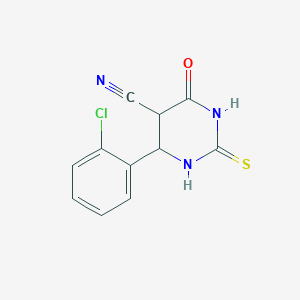
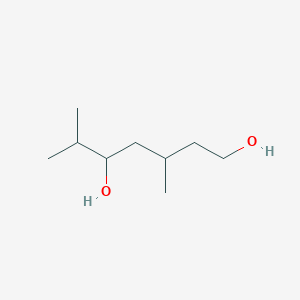
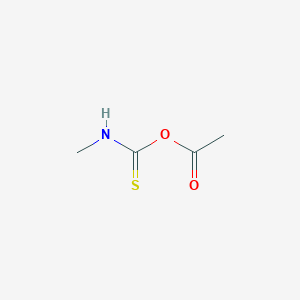

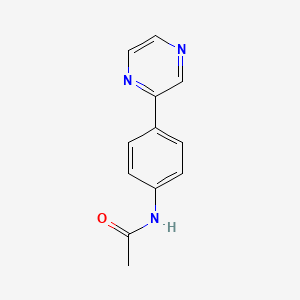
![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)

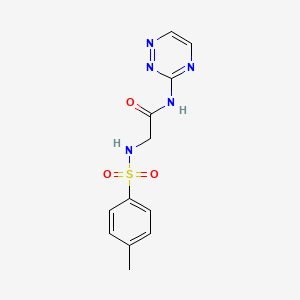

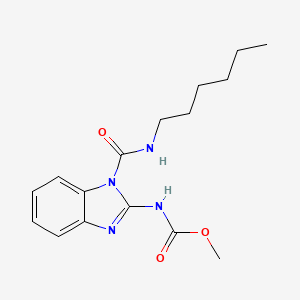


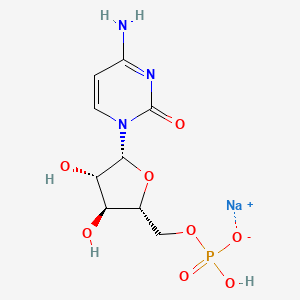
![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
